
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- is a complex organic compound characterized by its unique structure, which includes a butenyl group, a bromophenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to reductive amination with N,N-dimethyl-1,3-butadiene to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amines or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine
- 4-(4-Bromophenyl)-N,N-dimethyl-4-(2-pyridinyl)-3-buten-1-amine
- 4-(4-Bromophenyl)-N,N-dimethyl-4-(4-pyridinyl)-3-buten-1-amine
Uniqueness
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its (Z)-configuration and the presence of both bromophenyl and pyridinyl groups make it particularly interesting for research and industrial applications.
Properties
CAS No. |
112969-63-8 |
|---|---|
Molecular Formula |
C17H19BrN2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N,N-dimethyl-4-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C17H19BrN2/c1-20(2)12-4-6-17(15-5-3-11-19-13-15)14-7-9-16(18)10-8-14/h3,5-11,13H,4,12H2,1-2H3 |
InChI Key |
SDWRRDOPCKSOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


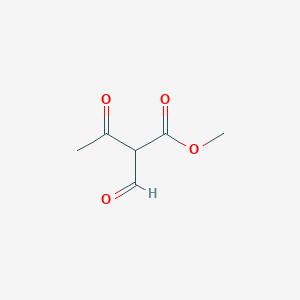
![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
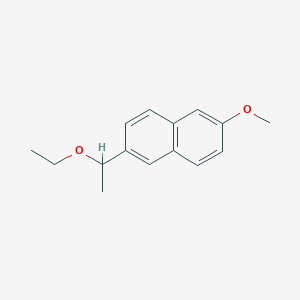
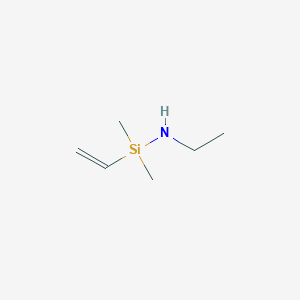
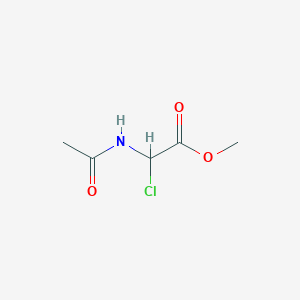
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)

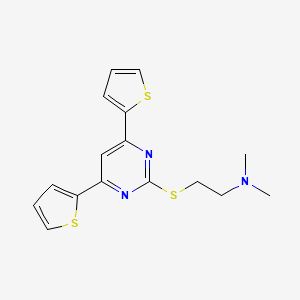


![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)
![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
